N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. Compounds containing the benzothiazole moiety are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide typically involves the reaction of 2-aminobenzothiazole with 3-bromobenzoyl chloride, followed by the reaction with pentanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include cyclization reactions, condensation reactions, and coupling reactions. These methods are optimized for high yield and purity, and often involve the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazole derivatives. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity, or interact with cancer cell receptors, leading to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 2-phenylbenzothiazole
- 2-(4-aminophenyl)benzothiazole .
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H18N2OS |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide |
InChI |
InChI=1S/C18H18N2OS/c1-2-3-11-17(21)19-14-8-6-7-13(12-14)18-20-15-9-4-5-10-16(15)22-18/h4-10,12H,2-3,11H2,1H3,(H,19,21) |
InChI Key |
AMRNWLHFNISIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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